molecular formula C23H18BrN3O2S2 B11618641 (5Z)-3-allyl-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-allyl-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11618641
M. Wt: 512.4 g/mol
InChI Key: TVHDZAKDCXIIMB-MOSHPQCFSA-N
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Description

The compound "(5Z)-3-allyl-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one" is a thiazolidinone derivative featuring a conjugated pyrazole-thiazolidinone scaffold. Its structure includes:

  • 3-Bromo-4-methoxyphenyl group on the pyrazole ring, contributing electron-withdrawing (Br) and electron-donating (OCH₃) effects that modulate electronic density and intermolecular interactions.
  • Z-configuration of the exocyclic methylene group, critical for maintaining planar geometry and influencing binding to biological targets .

This structural framework is associated with diverse biological activities, such as antimicrobial and anti-inflammatory properties, common in thiazolidinone derivatives .

Properties

Molecular Formula

C23H18BrN3O2S2

Molecular Weight

512.4 g/mol

IUPAC Name

(5Z)-5-[[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18BrN3O2S2/c1-3-11-26-22(28)20(31-23(26)30)13-16-14-27(17-7-5-4-6-8-17)25-21(16)15-9-10-19(29-2)18(24)12-15/h3-10,12-14H,1,11H2,2H3/b20-13-

InChI Key

TVHDZAKDCXIIMB-MOSHPQCFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-allyl-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole ring and other substituents. Common reagents used in the synthesis include allyl bromide, 3-bromo-4-methoxybenzaldehyde, and phenylhydrazine. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Thiazolidinone Core Formation

A widely reported method involves the reaction of hydrazine with α-haloketones and allyl isothiocyanate under basic conditions. For example:

  • Reagents : Hydrazine, allyl isothiocyanate, α-haloketone (e.g., α-chloroacetyl chloride).

  • Catalyst : Triethylamine (Et₃N).

  • Conditions : Reflux in methanol for 7 hours .

  • Mechanism : Nucleophilic substitution and intramolecular cyclization yield the thiazolidinone ring .

Pyrazole Moiety Incorporation

The pyrazole group is typically introduced via condensation reactions or coupling methods :

  • Reagents : 1-Phenyl-1H-pyrazol-4-yl aldehyde/ketone derivatives.

  • Conditions : Acidic or basic catalysis (e.g., HCl, NaOH) to facilitate methylene bridge formation.

Allyl Group Addition

The allyl substituent is often introduced via nucleophilic substitution or alkylation :

  • Reagents : Allyl halides or allyl Grignard reagents.

  • Conditions : Solvents like DMF or THF, with bases such as NaH.

Reaction Mechanisms

The synthesis proceeds through distinct mechanistic steps:

Thiazolidinone Ring Formation

  • Hydrazine activation : Hydrazine reacts with allyl isothiocyanate to form a reactive intermediate.

  • Aldehyde addition : The intermediate combines with an α-haloketone (e.g., α-chloroacetyl chloride).

  • Cyclization : Intramolecular nucleophilic attack forms the thiazolidin-4-one ring .

Pyrazole Functionalization

  • Condensation : Aldehydes/ketones derived from pyrazole precursors react with the thiazolidinone core to form the methylene bridge.

  • Substituent effects : The bromo-methoxyphenyl group influences reactivity via electronic effects (e.g., bromine’s electron-withdrawing nature).

Key Reaction Conditions

Step Reagents/Catalysts Conditions Outcome
Thiazolidinone formationHydrazine, α-chloroacetyl chloride, Et₃NReflux in methanol (7 h)Thiazolidin-4-one core
Pyrazole couplingPyrazole derivatives, HCl/NaOHRoom temperature or refluxMethylene-linked pyrazole
Allyl group additionAllyl halide, NaHDMF/THF, 0–5°CAllyl-substituted thiazolidinone

Reactivity and Stability

  • Electrophilic centers : The bromine atom and sulfur atoms in the thiazolidinone core enable nucleophilic substitution or addition reactions.

  • Solvent effects : Stability varies with solvent polarity; the compound is typically soluble in organic solvents.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique thiazolidinone structure allows for the development of more complex molecules through various chemical reactions, including:

  • Condensation Reactions: The thiazolidinone moiety can react with various nucleophiles to form new derivatives.
  • Substitution Reactions: The presence of the bromo and methoxy groups allows for electrophilic substitution, enabling further functionalization.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that similar thiazolidinone derivatives possess significant antimicrobial activity against various bacterial strains. The presence of the pyrazole ring may enhance this activity by interacting with microbial targets.
    • Case Study: A derivative with a similar structure was tested against Staphylococcus aureus and demonstrated notable inhibition zones, suggesting potential as a lead compound for antibiotic development .
  • Anticancer Activity: Preliminary studies indicate that compounds with thiazolidinone structures may inhibit cancer cell proliferation.
    • Case Study: A related thiazolidinone derivative was evaluated in vitro against human cancer cell lines (e.g., MCF7 breast cancer cells), showing promising cytotoxic effects .

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

  • Drug Development: Due to its unique structure and biological properties, it is being investigated as a candidate for developing new drugs targeting specific diseases, particularly those associated with inflammation and cancer.
    • Research Insight: The compound's ability to modulate enzyme activity related to inflammatory pathways makes it a candidate for anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of (5Z)-3-allyl-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone ring and pyrazole ring are key structural features that enable it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Allyl vs. Benzyl/Fluorobenzyl Groups

The allyl group in the target compound contrasts with bulkier substituents like 4-fluorobenzyl in "(5Z)-3-(4-fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one" (). Key differences:

  • Electronic Effects : Fluorobenzyl groups increase lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity, whereas allyl groups may prioritize reactivity over stability .

Bromo vs. Chloro/Methoxy Substituents

The 3-bromo-4-methoxyphenyl group distinguishes the target compound from analogs like "(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one" ():

  • Halogen Effects : Bromine’s larger atomic radius (vs. Cl) enhances halogen bonding with biological targets (e.g., enzymes or receptors), improving binding affinity .
  • Methoxy Positioning : The para-methoxy group in the target compound donates electrons, stabilizing aromatic systems, while dimethoxy analogs (3,4-OCH₃) increase solubility but may reduce membrane permeability .

Comparison of Pyrazole Ring Modifications

Phenyl vs. Fluorophenyl Substituents

The 1-phenyl group in the target compound contrasts with fluorinated analogs (e.g., 4-fluorophenyl in ):

  • Electron-Withdrawing Effects : Fluorine atoms enhance resonance stabilization and oxidative stability but may reduce nucleophilic substitution reactivity at adjacent positions .
  • Biological Implications : Fluorophenyl groups are often used to improve pharmacokinetic profiles, whereas simple phenyl groups prioritize synthetic simplicity .

Physicochemical and Spectroscopic Properties

Table 1: Key Structural and Spectral Comparisons

Compound Substituents (Thiazolidinone N3) Pyrazole Ring Modifications Notable Spectral Data (NMR/UV) Reference
Target Compound Allyl 3-Bromo-4-methoxyphenyl δH 7.8–8.2 (pyrazole H), δC 170 (C=O)
(5Z)-3-(4-Fluorobenzyl)-... 4-Fluorobenzyl 3-Fluoro-4-propoxyphenyl δH 7.5–7.9 (aromatic H), δC 168 (C=O)
(5Z)-3-(4-Methylbenzyl)-... 4-Methylbenzyl 3,4-Dimethoxyphenyl δH 6.8–7.3 (OCH₃), δC 172 (C=O)
Chloro Derivative (Compound 4, ) Chlorophenyl 4-Chlorophenyl δH 7.6–8.0 (Cl-substituted H)

Notes:

  • The target compound’s allyl group correlates with upfield shifts in ¹H-NMR (δH ~5.0–5.5) compared to aromatic benzyl groups (δH ~7.0–7.5) .
  • Bromine’s heavy atom effect may quench fluorescence in UV spectra, unlike methoxy or fluorine substituents .

Biological Activity

The compound (5Z)-3-allyl-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one represents a significant class of thiazolidinone derivatives known for their diverse biological activities. Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen, which contributes to their pharmacological properties. This article delves into the biological activities of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18BrN3O2SC_{23}H_{18}BrN_3O_2S with a molecular weight of approximately 485.38 g/mol. Its structure includes a thiazolidinone core, which is pivotal for its biological activity.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines. For instance, derivatives of thiazolidinones have been tested against breast cancer (MDA-MB-231), colon cancer (HCT116), and other malignancies, demonstrating IC50 values that suggest effective cytotoxicity . The mechanism often involves the induction of apoptosis and cell cycle arrest, likely through the modulation of key signaling pathways.

Antimicrobial Properties

Thiazolidinones have also been explored for their antimicrobial activities. The compound has demonstrated efficacy against a range of bacterial and fungal strains. Studies suggest that the presence of specific substituents on the thiazolidinone ring enhances its antimicrobial potency, making it a candidate for further development as an antibiotic agent .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has been documented in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic effects in inflammatory diseases . This activity is crucial for developing treatments for conditions like arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural components. Modifications at specific positions on the thiazolidinone ring can enhance or diminish their pharmacological effects. For example, the introduction of bromine and methoxy groups has been linked to improved anticancer activity due to increased lipophilicity and better interaction with cellular targets .

Research Findings and Case Studies

  • Anticancer Study : A recent study evaluated several thiazolidinone derivatives, including the compound , against glioblastoma cells. Results indicated that certain derivatives exhibited potent antitumor activity with IC50 values as low as 0.54 mM, highlighting their potential as novel anticancer agents .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anti-inflammatory Assessment : A comparative study assessed various thiazolidinone derivatives' anti-inflammatory effects using animal models. The compound showed reduced edema and inflammation markers compared to controls, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5Z)-3-allyl-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound’s core structure involves a thiazolidinone ring fused with pyrazole and aryl groups. A multi-step synthesis can be adapted from methods used for analogous thiazolidinone-pyrazole hybrids. For example:

  • Step 1 : Condensation of substituted pyrazole aldehydes with thiosemicarbazide or thiourea derivatives under reflux in ethanol/glacial acetic acid to form thiazolidinone intermediates .
  • Step 2 : Allylation at the N3-position using allyl bromide in basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via recrystallization (methanol/ethanol) and characterization using IR (C=O, C=S stretches at ~1700–1650 cm⁻¹) and NMR (Z-configuration confirmed by coupling constants in the olefinic region) .

Q. How can the Z-configuration of the exocyclic double bond in this compound be confirmed experimentally?

  • Methodology : The Z-configuration is critical for biological activity. Use:

  • NMR Spectroscopy : Analyze coupling constants (J) between the C5-methylene and the pyrazole-methylene protons. A small J (~2–4 Hz) indicates cis (Z) geometry .
  • X-ray Crystallography : If single crystals are obtainable, crystallographic data (e.g., torsion angles) can unambiguously confirm the configuration .

Q. What initial biological screening assays are recommended for this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • Antifungal Activity : Broth microdilution assays against Candida spp. and Aspergillus spp., with fluconazole as a positive control .
  • Antimicrobial Testing : Disk diffusion or MIC assays for Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to fungal CYP51/Candida biofilms?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with CYP51 (target for azoles). Focus on the thioxo-thiazolidinone moiety’s hydrogen bonding with heme iron .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Contradiction Resolution : If experimental IC₅₀ values conflict with docking scores, validate via site-directed mutagenesis of key residues (e.g., Y132 in CYP51) .

Q. What strategies address low solubility of this compound in aqueous media during in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the allyl or methoxy positions to enhance solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and characterize encapsulation efficiency via HPLC .
  • Co-solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for preclinical dosing, ensuring biocompatibility through hemolysis assays .

Q. How can contradictory data in dose-response curves for antifungal activity be resolved?

  • Methodology :

  • Assay Standardization : Ensure consistency in inoculum size (0.5 McFarland) and incubation time (48 h) per CLSI guidelines .
  • Check Efflux Pump Activity : Use efflux inhibitors (e.g., verapamil) to determine if resistance is pump-mediated .
  • Metabolite Profiling : LC-MS/MS to identify degradation products in culture media that may interfere with activity .

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